molecular formula C14H21NO2 B2728285 1-(2-Ethoxybenzyl)piperidin-4-ol CAS No. 414892-35-6

1-(2-Ethoxybenzyl)piperidin-4-ol

Cat. No.: B2728285
CAS No.: 414892-35-6
M. Wt: 235.327
InChI Key: FTISEPZHEFMIQB-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)piperidin-4-ol is a compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

The synthesis of 1-(2-Ethoxybenzyl)piperidin-4-ol typically involves the following steps:

Chemical Reactions Analysis

1-(2-Ethoxybenzyl)piperidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Ethoxybenzyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

1-(2-Ethoxybenzyl)piperidin-4-ol can be compared with other piperidine derivatives:

    Similar Compounds: Examples include 1-methyl-4-piperidinol and 1-benzylpiperidin-4-ol.

    Uniqueness: The presence of the 2-ethoxyphenyl group imparts unique chemical and biological properties, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-14-6-4-3-5-12(14)11-15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTISEPZHEFMIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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